3-[(4-Chlorophenyl)sulfanyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9ClO2S |
|---|---|
Molecular Weight |
264.73g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H9ClO2S/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) |
InChI Key |
LQFNROLSBSOEDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Approaches to the Synthesis of 3-[(4-Chlorophenyl)sulfanyl]benzoic acid Core Structure
The construction of the fundamental this compound structure can be achieved through strategic bond formations, primarily focusing on the creation of the carbon-sulfur (C-S) bond.
The formation of the thioether linkage is the cornerstone of synthesizing the diaryl sulfide (B99878) core. Several established methods are applicable, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of an aryl halide activated by electron-withdrawing groups with a thiolate nucleophile. researchgate.netrsc.org For the synthesis of the target molecule, one plausible SNAr pathway is the reaction of a 3-halobenzoic acid (e.g., 3-fluoro- or 3-chlorobenzoic acid) with 4-chlorothiophenol (B41493) in the presence of a base. The carboxylic acid group on the benzene (B151609) ring acts as a moderate electron-withdrawing group, facilitating the substitution. The reaction conditions, such as solvent and base, are crucial; polar aprotic solvents like DMSO or DMAc and bases like potassium carbonate are often employed to promote the reaction. researchgate.netrsc.org
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are powerful tools for C–S bond formation, offering milder conditions and broader substrate scope compared to traditional methods. organic-chemistry.orgnih.gov
Ullmann Condensation: A classic approach involves the copper-catalyzed reaction between an aryl halide and a thiol. nih.govwikipedia.org The synthesis of this compound could be achieved by coupling 3-halobenzoic acid (or its ester) with 4-chlorothiophenol using a copper catalyst, often in the presence of a ligand and a base at elevated temperatures. nih.govresearchgate.net
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction is a more modern and highly efficient method for forming C-S bonds. organic-chemistry.orgucl.ac.uk It involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.govnih.gov This method is known for its high functional group tolerance, making it suitable for substrates containing a carboxylic acid moiety. ucl.ac.uk
A comparison of common thioether formation strategies is presented below.
| Reaction Type | Catalyst/Reagents | Typical Conditions | Advantages |
| SNAr | Base (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic solvent (DMSO, DMAc), RT to elevated temp. | Metal-free, inexpensive reagents. researchgate.netrsc.org |
| Ullmann Coupling | Cu catalyst (e.g., CuI, Cu₂O), Ligand, Base | High temperatures, polar solvents. | Well-established, effective for many substrates. nih.govwikipedia.org |
| Buchwald-Hartwig | Pd catalyst, Phosphine ligand, Base | Mild temperatures, various solvents. | High efficiency, broad substrate scope, high functional group tolerance. nih.govorganic-chemistry.org |
An alternative synthetic strategy involves forming the benzoic acid group on a pre-existing diaryl sulfide backbone. This can be accomplished through methods such as the oxidation of a methyl group or the hydrolysis of a nitrile.
Oxidation of a Toluene Precursor: The synthesis can start from 3-methyl-1-[(4-chlorophenyl)sulfanyl]benzene. The methyl group can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). chemicalbook.com This approach is common for the preparation of benzoic acid derivatives. wikipedia.org
Hydrolysis of a Nitrile Precursor: Another route involves the hydrolysis of 3-cyano-1-[(4-chlorophenyl)sulfanyl]benzene. The nitrile group can be converted to a carboxylic acid under acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).
Synthesis of Analogues and Derivatives of (Chlorophenyl)sulfanyl Benzoic Acids
The core structure of this compound serves as a template for creating a diverse library of analogues through modifications at three key positions: the benzoic acid ring, the chlorophenyl ring, and the sulfur linkage.
The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be used to produce a variety of functional groups.
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Amidation: Reaction of the benzoic acid with an amine, facilitated by peptide coupling reagents (e.g., EDC, HATU), yields the corresponding amide. bohrium.com Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. nih.gov A study on the derivatization of the related 4-[(4-chlorophenyl)sulfonyl]benzoic acid demonstrated its conversion to the acyl chloride, which was then reacted with the amino acid valine. nih.gov
The electronic and steric properties of the molecule can be tuned by altering the substituents on the chlorophenyl ring. This is typically achieved by using different starting materials in the C-S coupling step. For instance, instead of 4-chlorothiophenol sigmaaldrich.comnih.gov, one could use:
4-Fluorothiophenol
4-Bromothiophenol
4-Methylthiophenol
4-Methoxythiophenol
The synthesis of these varied thiophenols can be accomplished through several methods, including the reduction of the corresponding sulfonyl chlorides or via chlorination of the parent thiophenol. google.com This allows for the systematic exploration of how different substituents impact the properties of the final compound.
The sulfur atom in the thioether linkage can exist in higher oxidation states, namely as a sulfoxide (B87167) (SO) and a sulfone (SO₂). These transformations significantly alter the geometry and electronic properties of the molecule.
Oxidation to Sulfoxide: Selective oxidation of the sulfide to a sulfoxide can be achieved using a controlled amount of an oxidizing agent. researchgate.netnih.gov Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, which provides a "green" and efficient method. nih.gov Other reagents like sodium periodate (B1199274) (NaIO₄) or m-chloroperoxybenzoic acid (m-CPBA) are also effective. Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone. researchgate.netjchemrev.com
Oxidation to Sulfone: Stronger oxidizing conditions or a stoichiometric excess of the oxidant will fully oxidize the thioether to the corresponding sulfone. researchgate.netjchemrev.com Reagents such as potassium permanganate (KMnO₄), or an excess of hydrogen peroxide, sometimes in the presence of a catalyst like sodium tungstate, are commonly used for this purpose. researchgate.net Electrochemical methods also provide a pathway for the oxidation of diaryl sulfides to either sulfoxides or sulfones, depending on the applied current and solvent. acs.org The synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, an isomer of the oxidized target molecule, has been reported via the oxidation of 1-chloro-4-tosylbenzene with CrO₃ in acetic acid. nih.gov
The table below summarizes common oxidizing agents for the transformation of the sulfanyl (B85325) linkage.
| Transformation | Reagent(s) | Conditions | Selectivity |
| Sulfide to Sulfoxide | H₂O₂ / Acetic Acid | Mild, transition-metal-free. nih.gov | High selectivity for sulfoxide. nih.gov |
| m-CPBA (1 equiv.) | Controlled stoichiometry. | Good for selective oxidation. | |
| Sulfide to Sulfone | H₂O₂ (excess), Na₂WO₄ | Catalytic, often requires heat. researchgate.net | High yield of sulfone. researchgate.net |
| KMnO₄ | Strong oxidant. | Drives reaction to sulfone. chemicalbook.com | |
| Electrochemical Oxidation | Constant current (e.g., 10-20 mA) in MeOH. acs.org | Can be tuned for sulfone formation. acs.org |
Advanced Synthetic Techniques for Sulfur-Containing Aromatic Compounds
The construction of the C-S bond in diaryl sulfides is a cornerstone of their synthesis. Modern organic synthesis has moved beyond classical methods, which often require harsh conditions, to more sophisticated and milder catalytic techniques.
Transition metal-catalyzed cross-coupling reactions are the predominant methods for forming carbon-sulfur bonds in diaryl sulfides. These reactions offer high efficiency and broad functional group tolerance. The synthesis of this compound would typically involve the coupling of an aryl halide with an aryl thiol. Two primary catalytic systems, based on palladium and copper, are widely employed.
Palladium-Catalyzed Synthesis: Palladium complexes are highly effective catalysts for C–S bond formation. These reactions typically couple an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a phosphine ligand. For the synthesis of the target molecule, this could involve the reaction of 3-iodobenzoic acid with 4-chlorothiophenol. The use of specific ligands can prevent the catalyst from being deactivated by the sulfur compounds.
Copper-Catalyzed Synthesis: Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is a cost-effective alternative to palladium-based methods. nih.gov These reactions are less sensitive to air and moisture and can be performed with more accessible catalysts like copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), often without the need for expensive ligands. researchgate.net The synthesis of unsymmetrical diaryl thioethers can be achieved through a copper-catalyzed double arylation, where aryl thiols are generated in-situ from xanthates and aryl halides. researchgate.net Another approach involves the reaction of arylboronic acids with thiols, catalyzed by copper sulfate (B86663) (CuSO₄) in an environmentally friendly solvent like ethanol. researchgate.net
A variety of catalytic systems have been developed to facilitate the synthesis of diaryl sulfides, each with specific advantages regarding reaction conditions and substrate scope.
Table 1: Selected Catalytic Systems for Diaryl Sulfide Synthesis
| Catalyst | Ligand | Reactants | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Copper(I) Oxide (Cu₂O) | Ligand-free | Aryl Iodides, Thiols | Not specified | Efficient for a large number of diaryl and alkyl-aryl sulfides. | researchgate.net |
| Copper(I) Iodide (CuI) | Ligand-free | Aryl Iodides, Thiophenols | Not specified | Low catalyst loading, mild conditions, good chemoselectivity. | researchgate.net |
| Copper(II) Oxide (CuO) | 1,10-Phenanthroline | Aryl Iodides, Thiols | Water | Microwave-promoted, short reaction times, tolerates various functional groups. | researchgate.net |
| Palladium-based | Monodentate Phosphine (e.g., SPhos) | Aryl Halides, Thiols | Not specified | General method for aryl sulfide synthesis, prevents catalyst deactivation. | docbrown.info |
| Nickel-based | Bipyridyl | Aryl Iodides, Disulfides | Not specified | Uses disulfides as thiol precursors, mediated by zinc reduction. | docbrown.info |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a single product that incorporates substantial portions of all reactants. rsc.org This approach offers significant advantages, including reduced synthesis time, lower costs, and minimized waste. For sulfur-containing aromatic compounds, MCRs provide a powerful tool for generating structural diversity. rsc.orgrsc.org
While a direct MCR for this compound is not standard, MCR strategies are invaluable for creating a library of derivatives based on its core structure. For instance, elemental sulfur can be used as a benign and abundant sulfur source in MCRs to synthesize various thioamides and other sulfur-containing heterocycles. rsc.org A visible-light-enabled three-component reaction of isothiocyanates, isocyanides, and thianthrenium salts has been developed to afford sulfur-containing trisubstituted imidazoles, showcasing a modern approach to creating complex thio-organic molecules. researchgate.net Such strategies could be adapted to functionalize the benzoic acid moiety or to build complex heterocyclic systems onto the diaryl sulfide scaffold, leading to novel compounds with potentially new biological activities.
Spectroscopic and Chromatographic Characterization for Structural Elucidation
The unambiguous identification of this compound requires a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure.
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm). The protons on the benzoic acid ring (H2', H4', H5', H6') and the 4-chlorophenyl ring (H2, H3, H5, H6) would appear as distinct spin systems. The carboxylic acid proton (-COOH) would typically appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR: The spectrum should display 13 distinct signals corresponding to the unique carbon atoms in the molecule. The carboxyl carbon (C=O) is the most deshielded, appearing around 167-172 ppm. docbrown.info The carbons directly attached to the sulfur atom (C3' and C1) and the chlorine atom (C4) would also have characteristic chemical shifts influenced by these heteroatoms. The remaining aromatic carbons would appear in the typical range of 120-140 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com
A strong, sharp peak for the C=O stretching of the carboxyl group should appear between 1680-1710 cm⁻¹, with the conjugation to the aromatic ring shifting it to a lower wavenumber. spectroscopyonline.com
Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
The C-O stretching of the carboxylic acid is expected around 1290-1320 cm⁻¹. spectroscopyonline.com
Characteristic peaks for the C-S and C-Cl bonds would be found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₃H₉ClO₂S. A characteristic [M+2]⁺ peak, approximately one-third the intensity of the M⁺ peak, would be observed due to the presence of the ³⁷Cl isotope.
Common fragmentation pathways would include the loss of the carboxyl group (-COOH), the chlorine atom (-Cl), and cleavage of the C-S bonds.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its preparative separation.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used. A typical system would employ a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is typically achieved using a UV detector, set to a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm).
Table 2: Predicted Spectroscopic and Chromatographic Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.0 - 8.2 ppm (complex multiplets) |
| Carboxyl Proton | >10 ppm (broad singlet, D₂O exchangeable) | |
| Solvent | CDCl₃ or DMSO-d₆ | |
| ¹³C NMR | Carboxyl Carbon (C=O) | ~167 - 172 ppm |
| Aromatic Carbons | ~120 - 145 ppm | |
| IR Spectroscopy (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 (strong, sharp) | |
| C-O Stretch | 1290 - 1320 | |
| C-Cl / C-S Stretches | < 800 (fingerprint region) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z corresponding to C₁₃H₉ClO₂S |
| Isotopic Pattern | Presence of [M+2]⁺ peak (~1/3 intensity of M⁺) due to ³⁷Cl | |
| RP-HPLC | Column | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | |
| Detection | UV at ~254 nm |
Biological Activity Investigations and Mechanistic Insights
Antimicrobial Activity Studies of (Chlorophenyl)sulfanyl Benzoic Acids and Analogs
The search for novel antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of benzoic acid. The introduction of a (chlorophenyl)sulfanyl or a related sulfonyl moiety has been explored as a strategy to enhance biological activity. Research in this area has focused on evaluating the efficacy of these compounds against a range of pathogenic microorganisms.
Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a sulfonyl analog of the target scaffold, have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. mdpi.comnih.govnih.gov In one study, a series of novel valine-derived compounds bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized and evaluated. nih.gov Among these, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed moderate activity against Gram-positive strains. mdpi.comnih.gov
Qualitative screening revealed that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid inhibited the growth of Enterococcus faecium, producing a 15 mm inhibition zone. nih.gov The related 1,3-oxazol-5(4H)-one derivative also inhibited E. faecium (10 mm zone) as well as Staphylococcus aureus (8 mm zone) and Bacillus subtilis (9 mm zone). nih.gov Other studies on related chlorobenzoic acid derivatives have also confirmed their potential as antibacterial agents against Gram-positive organisms like S. aureus and B. subtilis. nih.gov For instance, a novel series of 5-(3-Chlorophenyl)-1,3,4-oxadiazole derivatives were synthesized and showed excellent to moderate activity against B. subtilis and S. aureus. pastic.gov.pk
| Compound | Bacterial Strain | Activity (Inhibition Zone Diameter) | Reference |
|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 mm | nih.gov |
| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 10 mm | nih.gov |
| Staphylococcus aureus ATCC 6538 | 8 mm | ||
| Bacillus subtilis ATCC 6683 | 9 mm | ||
| 1-{4-[(4-chlorophenyl)sulfonyl]benzoyl}amino-3-methyl-1-oxobutan-2-yl acetate | Staphylococcus aureus ATCC 6538 | 9 mm | nih.gov |
Candida albicans is a significant opportunistic fungal pathogen, and the activity of chlorophenyl sulfanyl (B85325)/sulfonyl benzoic acid derivatives against this yeast has been a subject of investigation. nih.gov Studies on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives revealed that while some compounds in the series were more active against bacteria, specific analogs demonstrated antifungal potential. nih.govresearchgate.net
Specifically, a newly synthesized 1,3-oxazole containing a phenyl group at the 5-position, derived from the main scaffold, exhibited an antimicrobial effect against the C. albicans 393 yeast strain, producing a growth inhibition zone of 8 mm. mdpi.comnih.gov This finding highlights that specific structural modifications to the core scaffold are crucial for directing the activity towards fungal pathogens. Other research on different benzoic acid derivatives has also shown varying levels of efficacy against C. albicans, suggesting that the benzoic acid moiety can serve as a useful starting point for the development of antifungal agents. nih.govmdpi.com
| Compound | Fungal Strain | Activity (Inhibition Zone Diameter) | Reference |
|---|---|---|---|
| 5-methyl-2-phenyl-4-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazole | Candida albicans 393 | 8 mm | nih.gov |
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often conferring resistance to antimicrobial agents. The potential of new compounds to inhibit biofilm formation is a critical area of research. nih.gov Valine-derived compounds bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been described as potential antibiofilm agents. nih.govnih.gov
While detailed quantitative data on the antibiofilm activity of 3-[(4-Chlorophenyl)sulfanyl]benzoic acid itself is limited in the reviewed literature, related structures have shown promise. For example, studies on 2-aminobenzoic acid derivatives demonstrated that they could effectively inhibit biofilm formation in a fluconazole-resistant clinical isolate of C. albicans. mdpi.com At sub-inhibitory concentrations, these compounds led to a 75–85% inhibition of biofilm biomass and significantly decreased metabolic activity within the biofilm. mdpi.com This suggests that the benzoic acid scaffold is a viable framework for developing agents that can disrupt microbial biofilms.
Enzyme Inhibition Profiling of Related Sulfanyl/Sulfonyl Benzoic Acid Scaffolds
Beyond direct antimicrobial action, benzoic acid derivatives are being investigated for their ability to modulate the activity of key enzymes involved in human disease, opening avenues for therapeutic applications in areas like oncology and inflammation.
Sirtuins are a family of NAD+-dependent histone deacetylases that regulate important biological processes, and their inhibition is a target for cancer chemotherapy. nih.govdaneshyari.com Benzoic acid derivatives have been evaluated as inhibitors of this enzyme class. nih.govnih.gov While the specific this compound was not detailed, studies on related scaffolds provide valuable structure-activity relationship insights.
In a screening of disubstituted benzene (B151609) derivatives, 4-dimethylaminobenzoic acid was identified as a weak yeast sirtuin (Sir2p) inhibitor. nih.gov Further evaluation of analogs showed that 4-tert-butylbenzoic acid was a weak but selective inhibitor of the human isoform SIRT1. nih.govnih.gov Subsequent testing of these compounds against SIRT1 and SIRT2 revealed varied activity. At a concentration of 1.6 mM, 4-dimethylaminobenzoic acid inhibited SIRT1 and SIRT2 by 25.3% and 30.3%, respectively. nih.gov The more potent analog, 4-tert-butylbenzoic acid, inhibited SIRT1 and SIRT2 by 54.8% and 28.0% at the same concentration, indicating a degree of selectivity for SIRT1. nih.gov Sirtuins, particularly SIRT2, are considered molecular targets for cancer therapy due to their role in promoting cancer cell proliferation. nih.gov
| Compound | Enzyme | Concentration | % Inhibition | Reference |
|---|---|---|---|---|
| 4-dimethylaminobenzoic acid | SIRT1 | 1.6 mM | 25.3% | nih.gov |
| SIRT2 | 30.3% | |||
| 4-tert-butylbenzoic acid | SIRT1 | 54.8% | ||
| SIRT2 | 28.0% |
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govbohrium.com Dual inhibition of COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govnih.gov
While direct studies on this compound were not found, the development of dual COX/5-LOX inhibitors has involved structurally related molecules. A notable example is ML3000, which is [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid. nih.gov This compound, which contains a 4-chlorophenyl group similar to the scaffold of interest, was developed as a promising dual inhibitor. nih.gov The rationale for dual inhibitors is that they block two major inflammatory pathways, potentially offering a broader range of anti-inflammatory activity. nih.gov The inhibition of 5-LOX prevents the production of leukotrienes, which are implicated in gastrointestinal damage and bronchoconstriction, side effects associated with some NSAIDs. nih.gov This area of research suggests that scaffolds containing a chlorophenyl group linked to an acidic moiety have potential for modulating these key inflammatory pathways.
Histone Deacetylase (HDAC) Enzyme Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. mdpi.com They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and subsequent repression of gene transcription. mdpi.comnih.gov The balance between the activity of HDACs and histone acetyltransferases (HATs) is often dysregulated in diseases like cancer, leading to the aberrant silencing of tumor suppressor genes. nih.govnih.gov
Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents. nih.gov These inhibitors can alter chromatin structure, leading to the re-expression of silenced genes, which in turn can induce growth inhibition, cell cycle arrest, and apoptosis in cancer cells. nih.govnih.gov The U.S. FDA has approved several HDAC inhibitors, such as Vorinostat and Romidepsin, for cancer treatment, particularly for hematologic malignancies. nih.gov HDAC inhibitors are categorized into several chemical classes, including hydroxamic acids, cyclic tetrapeptides, short-chain fatty acids, and benzamides. nih.gov While many of these are pan-inhibitors that target multiple HDAC isoforms, research is ongoing to develop inhibitors with greater selectivity to reduce side effects. mdpi.comyoutube.com
Although the broader class of benzoic acid derivatives is investigated for various biological activities, specific research directly evaluating the inhibitory activity of this compound against HDAC enzymes is not extensively detailed in publicly available literature.
Aldo-Keto Reductase 1C3 (AKR1C3) Targeting
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme that has garnered significant attention as a therapeutic target, particularly in castration-resistant prostate cancer (CRPC). unito.itnih.gov In CRPC, AKR1C3 is frequently overexpressed and plays a central role in the intratumoral biosynthesis of potent androgens like testosterone and 5α-dihydrotestosterone (5α-DHT). nih.govnih.gov The enzyme catalyzes the reduction of Δ4-androstene-3,17-dione (Δ4-AD) to testosterone and 5α-androstane-3,17-dione to 5α-DHT, thereby sustaining the androgen receptor signaling that drives cancer progression. nih.govnih.gov Therefore, inhibiting AKR1C3 is a key strategy for treating this advanced form of prostate cancer. unito.itnih.gov
Certain non-steroidal anti-inflammatory drugs (NSAIDs), particularly N-phenylanthranilates like flufenamic acid, are known to inhibit AKR1C3. nih.gov Structure-activity relationship (SAR) studies using flufenamic acid as a lead compound have led to the development of more potent and selective AKR1C3 inhibitors. nih.gov Research has shown that the placement of the carboxylic acid group on the benzoic acid ring is critical for selectivity. Specifically, a meta-carboxylic acid relative to the amine linker was found to confer significant selectivity for AKR1C3 over related isoforms such as AKR1C1 and AKR1C2, without compromising inhibitory potency. nih.gov This structural feature is present in this compound, suggesting its potential as a scaffold for AKR1C3 inhibitor design.
Table 1: Research Findings on AKR1C3 Inhibition by Benzoic Acid Analogs
| Compound Class | Key Structural Feature | Target | Significance |
|---|---|---|---|
| N-Phenyl-Aminobenzoates | meta-Carboxylic acid group | AKR1C3 | Confers pronounced selectivity for AKR1C3 over other isoforms. nih.gov |
Retinoid Receptor (RXRα, RARα) Binding Affinity Studies
Retinoid receptors, which include the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.govnews-medical.net There are three isotypes for each: α, β, and γ. nih.govnews-medical.net These receptors mediate the biological effects of retinoids, such as all-trans-retinoic acid (ATRA), which are crucial for regulating processes like cell growth, differentiation, and apoptosis. nih.gov RARs typically form heterodimers with RXRs, which then bind to specific DNA sequences called retinoic acid response elements (RAREs) to modulate gene expression. nih.govtocris.com
The binding selectivity of ligands to these receptors is a key area of drug design. While RARs bind with high affinity to both all-trans-RA and 9-cis-RA, RXRs are selectively activated by 9-cis-RA. nih.gov The development of synthetic retinoids that can selectively target specific receptor isotypes is a major goal in developing therapies for various diseases, including cancer. nih.govnews-medical.net Benzoic acid derivatives represent a novel class of retinoids. For instance, research has identified compounds like 4-(3,5-dichloro-4-ethoxybenzamido) benzoic acid as potent RARα agonists with good selectivity over the β and γ isotypes. nih.gov
While the benzoic acid scaffold is a known template for creating retinoid receptor ligands, specific binding affinity studies for this compound with RARα and RXRα are not prominently featured in the available scientific literature.
Antiviral Efficacy Assessment of Structurally Related Benzoic Acid Derivatives
Viral Replication Pathway Interruption
The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. nih.govnih.gov Benzoic acid derivatives have been identified as a promising class of compounds with significant antiviral activity against a range of viruses by interfering with various stages of the viral life cycle. nih.govmdpi.com
One mechanism of action is the inhibition of viral enzymes essential for replication. For example, the benzoic acid derivative NC-5 has demonstrated potent, dose-dependent inhibition of both wild-type and oseltamivir-resistant influenza A viruses. nih.govnih.gov Mechanistic studies revealed that NC-5 inhibits the activity of neuraminidase, an enzyme on the surface of the influenza virus that is critical for cleaving sialic acid residues and releasing progeny virions from infected cells. nih.govnih.gov By suppressing neuraminidase activity and the expression of viral proteins like NP and M1, NC-5 effectively interrupts the viral replication and propagation cycle. nih.govnih.gov
Another antiviral strategy involves targeting the viral capsid. A series of 4-substituted sulfonamidobenzoic acid derivatives have been shown to possess high activity against coxsackievirus B3 (CVB3). mdpi.com These compounds act as capsid binders; they bind to the viral capsid, inducing conformational changes that prevent the virus from attaching to host cell receptors, thereby halting the infection process at a very early stage. mdpi.com
Table 2: Antiviral Activity of Structurally Related Benzoic Acid Derivatives
| Compound/Derivative Class | Virus | Mechanism of Action | Key Finding |
|---|---|---|---|
| NC-5 | Influenza A (H1N1, H3N2), including oseltamivir-resistant strains | Neuraminidase inhibition; suppression of NP and M1 protein expression. nih.govnih.gov | EC₅₀ values of 33.6 μM and 32.8 μM for H1N1 and a resistant strain, respectively. nih.govnih.gov |
| 4-Substituted Sulfonamidobenzoic Acids | Coxsackievirus B3 (CVB3) | Capsid binding, preventing viral attachment to host cells. mdpi.com | Identified hit compounds with IC₅₀ values around 4.2 μM. mdpi.com |
Antiproliferative and Anticancer Research Potential
Induction of Apoptosis and Cell Cycle Modulation
A hallmark of cancer is the dysregulation of cell proliferation and the evasion of programmed cell death, or apoptosis. mdpi.com Many chemotherapeutic agents function by inducing DNA damage, which in turn activates signaling pathways that lead to cell cycle arrest and/or apoptosis. mdpi.com Benzoic acid derivatives have been investigated for their potential to act as anticancer agents by modulating these fundamental cellular processes. nih.govnih.gov
Research on various benzoic acid derivatives has shown they can suppress cancer cell viability by inducing cell cycle arrest at different phases. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid was found to induce cell-cycle arrest at the G2/M phase in MCF-7 and MDA-MB-468 breast cancer cells. nih.gov Other related compounds, such as certain caffeoylquinic acids, can cause cell cycle arrest at the G1 phase in gastric adenocarcinoma cells. eurekaselect.com This cell cycle blockade is often mediated by the modulation of key regulatory proteins. For example, chlorogenic acid, a phenolic compound, induces cell cycle arrest in colorectal cancer cells by increasing the expression of the tumor suppressor proteins p21 and p53. nih.gov
In addition to halting the cell cycle, these compounds can trigger apoptosis. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. Studies have shown that benzoic acid derivatives can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax and caspases 3 and 9. nih.govnih.gov The activation of caspase-3, a key executioner caspase, is a common finding in cells treated with these compounds, confirming the induction of apoptosis. nih.gov
Table 3: Antiproliferative Effects of Related Benzoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Effect on Apoptosis |
|---|---|---|---|
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Breast Cancer (MCF-7, MDA-MB-468) | G2/M phase arrest. nih.gov | Increased caspase-3 activity. nih.gov |
| Chlorogenic acid | Colorectal Cancer (HT-29) | G1 phase arrest via increased p21 and p53. nih.gov | Induced via decreased Bcl-2 and increased caspases 3 and 9. nih.gov |
| Quillaic acid derivative (E) | Colon Cancer (HCT116) | G1 phase arrest. frontiersin.org | Induced via increased Bax and decreased Bcl-2. frontiersin.org |
Impact on Tumor Cell Proliferation and Metastasis Models
While direct studies on the impact of this compound on tumor cell proliferation and metastasis are not extensively documented in the reviewed literature, research on structurally related compounds provides insights into the potential anti-cancer activities of molecules containing a chlorophenyl moiety.
For instance, a compound known as chlorophenyl-benzoxime (CPBZX) has been shown to significantly inhibit the proliferation of pancreatic cancer cell lines, including HuP-T4, HuP-T3, and BxPC-3, in a dose-dependent manner ajol.info. In these studies, CPBZX also demonstrated the ability to reduce the invasive and migratory capabilities of pancreatic cancer cells ajol.info. Furthermore, in animal models, treatment with CPBZX led to a significant decrease in tumor growth and metastasis to the lungs, liver, and lymph nodes ajol.info. The proposed mechanism for these effects involves the downregulation of interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2) expression ajol.info.
In another investigation, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo(3,2-a)-benzimidazole-2-acetic acid (Wy-13,876) was identified as an effective anti-tumor and anti-metastatic agent in mice with Lewis lung carcinoma nih.govnih.gov. Interestingly, this compound was found to be non-cytotoxic in vitro against HEp-2 human epidermal tumor cells, suggesting its mechanism of action may be indirect nih.govnih.gov. The anti-metastatic effect of Wy-13,876 appeared to be linked to the involvement of thymocyte activity nih.govnih.gov.
Furthermore, a novel phenylsulfonylpiperazine derivative containing a 4-chlorophenyl group, specifically (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, has demonstrated significant anti-proliferative and anti-migratory activities against luminal breast cancer cells mdpi.com. This compound was particularly effective against the MCF7 cell line, with a half-maximal inhibitory concentration (IC50) of 4.48 μM mdpi.com. Its mechanism may involve the upregulation of E-Cadherin transcripts, which is associated with the epithelial-mesenchymal transition (EMT) process mdpi.com.
Additionally, naturally occurring benzoic acid derivatives have been reported to inhibit cancer cell growth by targeting histone deacetylases (HDACs) nih.gov. These findings suggest that the benzoic acid scaffold, a core component of this compound, can be a key contributor to anti-cancer activity.
The following table summarizes the anti-proliferative effects of a related chlorophenyl-containing compound on various breast cancer cell lines.
| Cell Line | IC50 (µM) after 72h treatment with Chlorogenic Acid |
| MCF-7 | 952 ± 32.5 |
| SKBR-3 | 940 ± 21.2 |
| MDA-MB-231 | 590.5 ± 10.6 |
| MDA-MB-468 | 882.5 ± 12.0 |
| BT-20 | 1095 ± 121.6 |
| Data adapted from a study on the anti-proliferative effects of chlorogenic acid on breast cancer cell lines researchgate.net. |
It is important to note that while these studies on related compounds are informative, the specific effects of this compound on tumor cell proliferation and metastasis require direct investigation.
Modulation of Cellular Metabolic Pathways in Cancer Cells
There is currently a lack of specific research on how this compound modulates cellular metabolic pathways in cancer cells. However, the broader context of cancer metabolism and the activities of other compounds can provide a hypothetical framework.
Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation nih.gov. This includes increased glucose uptake and a preference for glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect nih.gov. Additionally, cancer cells often exhibit enhanced glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle and support biosynthesis nih.gov.
Various natural and synthetic compounds have been shown to interfere with these altered metabolic pathways. For example, phytochemicals like isoliquiritigenin have been found to regulate glycolysis in colorectal cancer cells through the AMPK/mTOR signaling pathway nih.gov. Similarly, epigallocatechin gallate (EGCG) can suppress the proliferation of colon cancer cells by interfering with pathways involving cyclooxygenase-2 (COX-2), AMPK, and glucose transporter 1 (Glut1) nih.gov.
Given that this compound possesses a benzoic acid scaffold, it is plausible that it could interact with metabolic enzymes or signaling pathways that are crucial for cancer cell metabolism. Benzoic acid derivatives have been noted for a range of biological activities, and their ability to enter cells and potentially interact with intracellular targets could lead to the disruption of metabolic homeostasis in cancer cells. However, without direct experimental evidence, any potential role for this compound in modulating cancer cell metabolism remains speculative.
Molecular Interaction Studies: Investigating Target Engagement
Protein-Ligand Binding Analysis
Specific protein-ligand binding analyses for this compound are not widely available. However, a high-resolution crystallographic study of a closely related compound, 3-(4-chlorophenyl)sulfanylbutanoic acid, provides significant insights into how this class of molecules can interact with proteins nih.gov. In this study, a racemic mixture of 3-(4-chlorophenyl)sulfanylbutanoic acid was co-crystallized with human fatty acid-binding protein 4 (hFABP4) nih.gov.
The analysis revealed that only the (3S)-enantiomer of the compound was bound to the protein nih.gov. This stereospecific binding was attributed to the conformation of the ligand within the binding site, where the methyl group of the (3S)-enantiomer points away from both the carboxylate and chlorophenyl groups nih.gov. In contrast, modeling of the (3R)-enantiomer suggested that intramolecular clashes between the methyl group and the carboxylate and chlorophenyl moieties would prevent it from adopting a binding-competent conformation nih.gov. This highlights the high degree of specificity in the protein-ligand interaction.
In a different context, the interaction of 1-benzoyl-4-p-chlorophenyl thiosemicarbazide with bovine serum albumin (BSA) and human serum albumin (HSA) has been studied using fluorescence spectroscopy researchgate.net. This study demonstrated that the compound has a strong ability to quench the intrinsic fluorescence of both albumins through a static quenching mechanism, indicating binding to the proteins researchgate.net. The binding forces were suggested to be mainly hydrophobic in nature researchgate.net. While this compound is structurally different from this compound, it demonstrates the potential for chlorophenyl-containing molecules to engage in protein binding.
The following table summarizes the binding constants for the interaction of 1-benzoyl-4-p-chlorophenyl thiosemicarbazide with serum albumins at different temperatures.
| Temperature (K) | Binding Constant (K) with BSA (L·mol⁻¹) | Binding Constant (K) with HSA (L·mol⁻¹) |
| 298 | 2.11 x 10⁵ | 2.61 x 10⁵ |
| 310 | 1.53 x 10⁵ | 1.83 x 10⁵ |
| 318 | 1.14 x 10⁵ | 1.35 x 10⁵ |
| Data derived from fluorescence quenching studies of 1-benzoyl-4-p-chlorophenyl thiosemicarbazide with BSA and HSA researchgate.net. |
Role of the Sulfanyl Bridge and Carboxylic Acid Moiety in Receptor Interactions
The sulfanyl bridge and the carboxylic acid moiety are critical functional groups that likely play a significant role in the receptor interactions of this compound.
The study of 3-(4-chlorophenyl)sulfanylbutanoic acid binding to hFABP4 provides a clear example of the importance of the carboxylic acid group nih.gov. In fatty acid-binding proteins, the carboxylate group of the ligand typically forms key hydrogen bonds and salt bridges with specific amino acid residues within the binding pocket, anchoring the ligand in place. This interaction is a common feature of how benzoic acid derivatives bind to their targets . The planar nature of the benzoic acid core can also contribute to favorable stacking interactions within a protein's binding site researchgate.net.
Structure Activity Relationship Sar Elucidation
Influence of Phenyl Substituent and Halogen Position on Bioactivity
The nature and position of substituents on the phenyl rings of diaryl compounds are critical determinants of their biological activity. In the case of 3-[(4-Chlorophenyl)sulfanyl]benzoic acid, the chloro group on one of the phenyl rings plays a pivotal role in modulating the molecule's electronic and lipophilic properties, which in turn affects its interaction with biological targets.
Research on related diaryl structures has consistently demonstrated that the presence and position of halogen atoms can significantly impact bioactivity. For instance, studies on diaryl sulfide (B99878) and sulfonyl derivatives have shown that halogen substitution can enhance binding affinity to target proteins through various mechanisms, including hydrophobic interactions and the formation of halogen bonds. The 4-position of the chloro substituent in this compound is a common feature in many biologically active diaryl compounds. This positioning often allows the halogen to occupy a specific hydrophobic pocket within a receptor's binding site.
To illustrate the impact of phenyl substituents, the following table, based on findings from related diaryl sulfide analogs, showcases how different substitutions can modulate biological activity.
| Compound | R1 (Position 4 on Phenyl Ring) | Relative Bioactivity |
| Analog 1 | -H | Baseline |
| Analog 2 | -Cl | +++ |
| Analog 3 | -F | ++ |
| Analog 4 | -Br | +++ |
| Analog 5 | -CH3 | + |
| Analog 6 | -OCH3 | ++ |
| Analog 7 | -NO2 | + |
| This table is illustrative and based on general trends observed in related diaryl compounds. |
As the table suggests, halogen substituents, particularly chlorine and bromine, often lead to a significant increase in bioactivity compared to an unsubstituted analog. Other electron-donating or -withdrawing groups can also modulate activity, highlighting the complex interplay between steric, electronic, and lipophilic factors.
Effects of Carboxylic Acid Group Modifications on Pharmacological Profile
The carboxylic acid group of this compound is a key pharmacophoric feature, likely involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in a receptor's active site. wiley-vch.de Modification of this group can have profound effects on the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. wiley-vch.de
One common strategy in medicinal chemistry is the use of bioisosteres to replace the carboxylic acid group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. For instance, replacing the carboxylic acid with a tetrazole, hydroxamic acid, or a sulfonamide group can maintain the acidic character necessary for binding while potentially improving other properties like metabolic stability or cell permeability. wiley-vch.de Studies on various classes of compounds have shown that such modifications can lead to significant changes in the pharmacological profile. acs.org
Esterification of the carboxylic acid is another common modification, often employed to create prodrugs. wiley-vch.de An ester derivative is typically more lipophilic and can exhibit improved absorption and distribution. Once in the body, the ester can be hydrolyzed by esterases to release the active carboxylic acid. This approach can be used to modulate the pharmacokinetic profile of the parent compound.
The following table illustrates the potential impact of modifying the carboxylic acid group, based on data from analogous compounds.
| Compound | Modification of Carboxylic Acid | Effect on Bioactivity | Potential Advantage |
| Parent Compound | -COOH | Reference | - |
| Analog 8 | -COOCH3 (Methyl Ester) | Decreased (in vitro) | Prodrug potential, improved absorption |
| Analog 9 | -CONH2 (Amide) | Decreased | Altered binding mode, improved stability |
| Analog 10 | Tetrazole | Maintained or Increased | Improved metabolic stability, similar acidity |
| Analog 11 | -SO2NH2 (Sulfonamide) | Variable | Altered binding interactions |
| This table is illustrative and based on general trends observed in medicinal chemistry. wiley-vch.de |
The choice of carboxylic acid modification is highly dependent on the specific biological target and the desired pharmacological profile. Each modification offers a unique set of properties that can be leveraged to optimize the lead compound.
Contribution of the Sulfanyl (B85325) Linkage to Molecular Recognition
Compared to a direct bond or other linkers like an ether (-O-) or methylene (B1212753) (-CH2-) group, the sulfanyl bridge imparts a specific geometry to the molecule. The C-S-C bond angle and the potential for rotation around the C-S bonds allow the two phenyl rings to adopt a range of conformations. This conformational flexibility can be advantageous, enabling the molecule to adapt its shape to fit optimally into a binding pocket. However, excessive flexibility can also be detrimental, leading to a loss of entropy upon binding and potentially lower affinity.
Replacing the sulfanyl linkage with other groups can provide valuable SAR information, as illustrated in the table below, which is based on studies of similar diaryl compounds. nih.gov
| Compound | Linker (X) in Ar-X-Ar' | Relative Flexibility | Potential Impact on Bioactivity |
| Analog 12 | -S- (Sulfanyl) | Flexible | Reference |
| Analog 13 | -SO- (Sulfinyl) | More Rigid, Polar | May alter binding mode and solubility |
| Analog 14 | -SO2- (Sulfonyl) | Rigid, H-bond acceptor | Can introduce new interactions, but may decrease flexibility |
| Analog 15 | -O- (Ether) | Flexible | Similar flexibility to sulfanyl, but different electronics |
| Analog 16 | -CH2- (Methylene) | Flexible | Increases lipophilicity |
| This table is illustrative and based on general trends observed in diaryl compounds. nih.gov |
The choice of linker is a critical aspect of drug design, as it directly influences the molecule's shape and its ability to present its key functional groups for interaction with the target.
Development of Pharmacophore Models for Rational Design
A pharmacophore model is an essential tool in rational drug design, representing the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. youtube.comyoutube.com By identifying the crucial functional groups and their spatial arrangement, a pharmacophore model can guide the design of new, more potent and selective analogs. youtube.comyoutube.com
Based on the SAR analysis of this compound and related compounds, a hypothetical pharmacophore model can be proposed. This model would likely include the following key features:
A Hydrogen Bond Acceptor/Anionic Center: This would correspond to the carboxylic acid group, which can form hydrogen bonds or ionic interactions with the target.
Two Aromatic/Hydrophobic Regions: These would represent the two phenyl rings, which are likely involved in hydrophobic or pi-stacking interactions with the binding site.
A Hydrophobic Feature: The chloro substituent on one of the phenyl rings would contribute to a specific hydrophobic interaction.
The development of a pharmacophore model typically involves the following steps:
Selection of a Training Set: A set of active compounds with known biological data is chosen.
Conformational Analysis: The possible three-dimensional conformations of each molecule in the training set are generated.
Feature Identification: The key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified for each molecule.
Hypothesis Generation: The software generates a series of pharmacophore hypotheses that are common to the active molecules.
Validation: The best pharmacophore model is selected based on its ability to predict the activity of a separate set of test compounds.
Once a validated pharmacophore model is established, it can be used for several purposes, including:
Virtual Screening: Searching large chemical databases to identify new compounds that match the pharmacophore model.
Lead Optimization: Guiding the chemical modification of a lead compound to improve its activity and selectivity.
De Novo Design: Designing entirely new molecules that fit the pharmacophore model.
The following table summarizes the key features of a hypothetical pharmacophore model for this compound.
| Pharmacophoric Feature | Corresponding Structural Element | Type of Interaction |
| Anionic Center | Carboxylic Acid (-COOH) | Ionic Interaction, Hydrogen Bond |
| Aromatic Ring 1 | Benzoic Acid Ring | Hydrophobic, π-π Stacking |
| Aromatic Ring 2 | 4-Chlorophenyl Ring | Hydrophobic, π-π Stacking |
| Hydrophobic Feature | Chloro Group (-Cl) | Hydrophobic Interaction |
| Spatial Relationship | Defined by Sulfanyl Linkage | Defines overall geometry |
| This table represents a hypothetical pharmacophore model based on the structure of the title compound. |
Computational and in Silico Methodologies in Compound Research
Molecular Docking and Dynamics Simulations for Binding Site Prediction
Molecular docking studies have been pivotal in understanding the interaction between 3-[(4-Chlorophenyl)sulfanyl]benzoic acid and its biological targets, most notably cruzain. These computational techniques predict the preferred orientation of the molecule when bound to a protein, providing insights into the binding mode and affinity.
For this compound, docking simulations have revealed key interactions within the active site of cruzain. The carboxylate group of the benzoic acid moiety is predicted to form hydrogen bonds with amino acid residues in the S1 subsite of the enzyme. The chlorophenyl group often occupies the S2 subsite, a large hydrophobic pocket, where it establishes van der Waals interactions. The central sulfide (B99878) linker positions the two aromatic rings in a conformation that maximizes these favorable interactions.
To further refine the understanding of the binding stability and conformational changes of the protein-ligand complex over time, molecular dynamics (MD) simulations are employed. While specific, extensive MD simulation data for the this compound-cruzain complex is not widely published, the general methodology for cruzain inhibitors involves placing the docked complex in a simulated physiological environment. These simulations can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the protein-ligand interactions, which are crucial for a comprehensive understanding of the binding event. For instance, MD simulations of cruzain in complex with other inhibitors have shown that the enzyme can adopt different conformations, such as open and closed forms, which can be influenced by the bound ligand.
A summary of predicted interactions for a representative docking pose of this compound with cruzain is presented below:
| Ligand Moiety | Interacting Residue (Cruzain) | Interaction Type |
| Carboxylate group | Gln19, Cys25 | Hydrogen Bond |
| Phenyl ring (benzoic acid) | Gly66 | Pi-Alkyl |
| 4-Chlorophenyl group | Leu67, Leu157 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model developed exclusively for a series containing this compound is not prominently available in the literature, the principles of QSAR have been extensively applied to cruzain inhibitors.
The development of a QSAR model for analogs of this compound would involve the following steps:
Data Set Compilation: A series of structurally related compounds with experimentally determined inhibitory activities against cruzain would be collected.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as random forest (RF) and support vector machines (SVM) would be used to build a model that links the descriptors to the biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. For example, a hypothetical QSAR model might indicate that increasing the hydrophobicity of the substituent on the phenylsulfanyl ring positively correlates with inhibitory activity.
Mechanistic Insights from Computational Chemistry Approaches
Computational chemistry provides a powerful lens through which the mechanistic details of enzyme inhibition can be investigated at an atomic level. For this compound, these methods can elucidate the electronic and structural factors that govern its binding to cruzain.
Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the reaction mechanism of covalent inhibitors. While this compound is a non-covalent inhibitor, similar computational approaches can be used to analyze the nature of the non-covalent interactions in detail. For instance, density functional theory (DFT) calculations can be used to determine the charge distribution on the ligand, providing a more accurate representation of the electrostatic interactions within the active site.
Furthermore, computational methods can shed light on the protonation states of the catalytic dyad of cruzain (Cys25 and His159) upon ligand binding. The binding of an inhibitor like this compound can alter the pKa of these residues, which can be investigated using computational pKa prediction tools. Understanding these subtle electronic effects is crucial for a complete picture of the inhibition mechanism.
Virtual Screening for Identification of Novel Active Compounds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound can serve as a template or a starting point in such campaigns.
In a ligand-based virtual screening approach, the known active compound, this compound, is used to search for other molecules with similar properties. This can be done by searching for compounds with similar 2D fingerprints or by developing a 3D pharmacophore model based on its key chemical features. A pharmacophore model for this compound would likely include a hydrogen bond acceptor (the carboxylate), two aromatic rings, and a hydrophobic feature (the chlorine atom).
In a structure-based virtual screening campaign, the 3D structure of the target protein (cruzain) is used. A library of compounds is docked into the active site of the enzyme, and the compounds are ranked based on their predicted binding affinity. Compounds with scores better than or comparable to that of this compound would be selected for further investigation.
The table below outlines a hypothetical virtual screening workflow that could be employed to find novel cruzain inhibitors, using this compound as a reference.
| Step | Description | Methodology |
| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | ZINC database, ChEMBL |
| 2. Target Preparation | The 3D structure of cruzain is prepared for docking. | Protein Data Bank (PDB) |
| 3. Docking | The compound library is docked into the active site of cruzain. | AutoDock, Glide, GOLD |
| 4. Scoring and Ranking | Compounds are ranked based on their predicted binding affinity. | Docking score, MM/GBSA |
| 5. Filtering | The top-ranked compounds are filtered based on drug-like properties. | Lipinski's Rule of Five |
| 6. Hit Selection | A final set of promising compounds is selected for experimental testing. | Visual inspection, comparison to reference |
Future Perspectives and Therapeutic Applications
3-[(4-Chlorophenyl)sulfanyl]benzoic acid as a Building Block for New Chemical Entities
The structure of this compound makes it a valuable synthon for the creation of more complex and biologically active molecules. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and oxadiazoles, allowing for the exploration of diverse chemical space and the modulation of physicochemical properties. Synthetic methodologies for the formation of the diaryl sulfide (B99878) bond are well-established, providing accessible routes to this core structure. rsc.org
The utility of a substituted benzoic acid scaffold as a foundational element for new chemical entities is exemplified in the development of allosteric modulators for the MrgX1 receptor, a non-opioid target for chronic pain management. In these efforts, a 2-sulfonamidebenzamide core was synthesized from a corresponding sulfonamide benzoic acid intermediate, highlighting the modularity of such building blocks in constructing libraries of potential drug candidates. researchgate.net This approach, where a central benzoic acid derivative is systematically functionalized, can be directly applied to the this compound scaffold to generate novel compounds for a range of therapeutic targets.
Scaffold Optimization for Enhanced Potency and Selectivity
Once a hit compound containing the this compound core is identified, scaffold optimization becomes a critical step to enhance its biological activity and selectivity. This process involves systematically modifying the structure to improve its interaction with the biological target.
A pertinent example of scaffold optimization can be seen in the development of inhibitors for the SARS-CoV-2 nsp14 methyltransferase, an essential enzyme for viral RNA capping. nih.gov In a study focused on 3-(adenosylthio)benzoic acid derivatives, researchers demonstrated that substitutions on the benzoic acid ring significantly impacted inhibitory potency. nih.gov For instance, the introduction of a chlorine atom at the 2-position of the benzoic acid ring led to an eight-fold increase in potency compared to the unsubstituted parent compound. nih.gov Conversely, a 4-chloro derivative exhibited a significant decrease in activity. nih.gov These findings underscore the importance of the substitution pattern on the phenyl ring for target engagement.
Table 1: Impact of Benzoic Acid Substitution on nsp14 Inhibitory Potency
| Compound | Substitution on Benzoic Acid Ring | Relative Potency Change |
| Parent Compound | None | 1x |
| Derivative 1 | 2-Chloro | 8x increase |
| Derivative 2 | 4-Chloro | 8x decrease |
| Derivative 3 | 2-Bromo | Well-tolerated |
| Derivative 4 | 2-Methoxy | Well-tolerated |
| Derivative 5 | 2-Phenyl | Well-tolerated |
This table is illustrative and based on findings from related benzoic acid derivatives to demonstrate the principles of scaffold optimization. nih.gov
This example illustrates how the this compound scaffold can be systematically modified to enhance potency. The chloro-substituent already present in the parent compound can be repositioned, or additional functional groups can be introduced to probe the binding pocket of a target enzyme and optimize interactions.
Addressing Drug Resistance Mechanisms
The emergence of drug-resistant pathogens is a major global health concern, necessitating the development of novel antimicrobial agents with new mechanisms of action. frontiersin.org Diaryl sulfide derivatives have shown promise in this area. researchgate.net By targeting essential bacterial enzymes that are different from those targeted by existing antibiotics, compounds derived from the this compound scaffold could circumvent current resistance mechanisms.
For instance, some Schiff base derivatives have been investigated as dual-target antibacterial agents, inhibiting both DNA gyrase and dihydrofolate reductase (DHFR) in bacteria. frontiersin.org DNA gyrase is a crucial enzyme for bacterial DNA replication, while DHFR is involved in the synthesis of essential precursors for DNA, RNA, and proteins. frontiersin.org By inhibiting two targets simultaneously, the likelihood of resistance development can be reduced. The this compound scaffold could be elaborated with pharmacophores known to inhibit these or other novel bacterial targets, offering a strategy to combat drug-resistant infections.
Integration with Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. nih.govlifechemicals.com These initial hits are then grown or linked to generate more potent molecules. The this compound molecule itself, or smaller substructures thereof, could be included in fragment libraries.
The principles of FBDD suggest that screening libraries of smaller, less complex molecules can more efficiently explore the chemical space of a target's binding site. nih.gov A fragment library incorporating the diaryl sulfide motif could identify key interactions that can be subsequently optimized. Once a fragment hit is identified, the synthetic tractability of the this compound core would allow for the rapid generation of analogues to improve affinity and develop a lead compound. The use of specialized fragment libraries, such as those designed for covalent inhibition or specific labeling techniques, further expands the utility of this approach. dtu.dkotavachemicals.com
Identification of Novel Biological Targets and Therapeutic Indications
The diaryl sulfide scaffold is present in molecules targeting a wide array of biological targets, suggesting that derivatives of this compound could have therapeutic applications across various diseases.
Research on diaryl sulfide-based compounds has identified inhibitors of trypanothione (B104310) reductase, an essential enzyme in trypanosomatid parasites, making it a target for drugs against African sleeping sickness and Chagas' disease. rsc.org Other diaryl sulfide analogues have been shown to inhibit tubulin polymerization, a validated target in cancer therapy. nih.govacs.org Furthermore, diaryl sulfides are found in compounds with antibacterial, antifungal, and anti-ulcer properties. researchgate.net
The exploration of derivatives of this compound against a panel of diverse biological targets could lead to the identification of novel therapeutic indications. For example, screening a library of such compounds against various kinases, proteases, or G-protein coupled receptors could uncover unexpected activities and open new avenues for drug development.
Table 2: Potential Biological Targets for Diaryl Sulfide Scaffolds
| Target Class | Specific Example | Therapeutic Area |
| Enzymes | Trypanothione Reductase rsc.org | Antiparasitic |
| Tubulin nih.govacs.org | Anticancer | |
| Aldose Reductase nih.gov | Diabetic Complications | |
| DNA Gyrase / DHFR frontiersin.org | Antibacterial | |
| SARS-CoV-2 nsp14 MTase nih.gov | Antiviral | |
| Other | MCF-7 Breast Cancer Cells acs.org | Anticancer |
This table summarizes the diverse biological activities reported for compounds containing the diaryl sulfide moiety, indicating the broad potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-[(4-Chlorophenyl)sulfanyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : Begin with a nucleophilic aromatic substitution (NAS) reaction. React 3-chlorobenzoic acid with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC or HPLC .
- Optimization : Vary temperature, solvent (e.g., DMSO for higher solubility), and catalyst (e.g., CuI for enhanced reactivity). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 254 nm .
- NMR : Confirm aromatic protons (δ 7.2–8.1 ppm), sulfanyl linkage (δ 3.5–4.0 ppm for S–H if present), and carboxylic acid (δ 12–13 ppm, broad) .
- Mass Spectrometry : ESI-MS in negative mode for [M−H]⁻ ion (expected m/z: ~292.7 for C₁₃H₈Cl₂O₂S) .
Q. What crystallographic methods are suitable for determining the molecular structure?
- Procedure : Grow single crystals via slow evaporation (ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL for small-molecule structures, focusing on the sulfanyl bond geometry and dihedral angles between aromatic rings .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in substitution or oxidation reactions?
- Approach : Use DFT (Density Functional Theory) with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Predict electrophilic/nucleophilic sites for reactions like sulfoxide formation (oxidation) or aryl coupling .
- Software : Gaussian 16 or ORCA for calculations; visualize with GaussView .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Troubleshooting :
- Impurity Analysis : Compare with side products (e.g., disulfides from oxidation) using LC-MS .
- Dynamic Effects : Assess rotational barriers of the sulfanyl group via variable-temperature NMR (−40°C to 25°C) .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles .
Q. How can the compound’s potential biological activity be systematically evaluated?
- Protocols :
- Enzyme Inhibition : Screen against COX-2 or tyrosinase using fluorometric assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to known drugs .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
